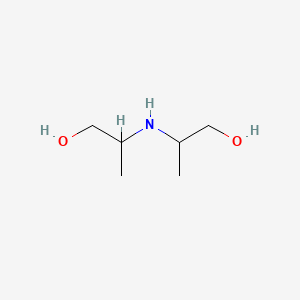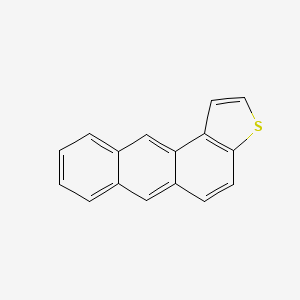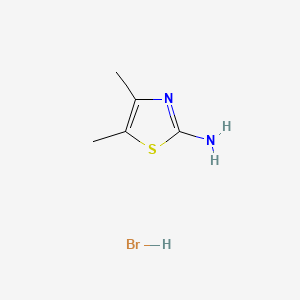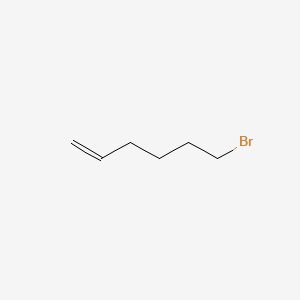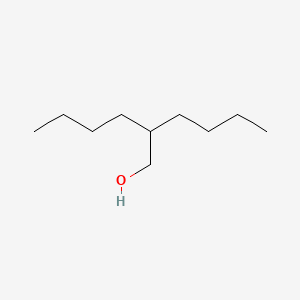
4-(Benzyloxy)benzyl chloride
Descripción general
Descripción
4-(Benzyloxy)benzyl chloride is an organic compound with the molecular formula C₁₄H₁₃ClO. It is also known as this compound. This compound is characterized by a benzyl group attached to a benzene ring, which is further substituted with a chlorine atom. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Mecanismo De Acción
Target of Action
4-(Benzyloxy)benzyl chloride, also known as 1-(Benzyloxy)-4-(chloromethyl)benzene or 4-Benzyloxybenzyl chloride, is primarily used as a solid support in the synthesis of various organic compounds . It is used to determine the loading of corresponding polymer-bound acids by direct cleavage .
Mode of Action
The compound acts as a solid support to readily determine the loading of the corresponding polymer-bound acids by direct cleavage . This was determined while studying the coupling of substituted aromatic, heterocyclic, and alkyl carboxylates to the resin .
Biochemical Pathways
It is used in the preparation of 4-aryl-3,4-dihydropyrimidine-5-carboxylates (dhpms), which exhibits a wide spectrum of biological effects .
Result of Action
The primary result of the action of this compound is the successful loading of corresponding polymer-bound acids by direct cleavage . This facilitates the coupling of substituted aromatic, heterocyclic, and alkyl carboxylates to the resin .
Análisis Bioquímico
Biochemical Properties
4-Benzyloxybenzyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It acts as a solid support to determine the loading of polymer-bound acids by direct cleavage . In biochemical reactions, 4-Benzyloxybenzyl chloride interacts with enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of 4-aryl-3,4-dihydropyrimidine-5-carboxylates, which exhibit a wide spectrum of biological effects . The interactions between 4-Benzyloxybenzyl chloride and these biomolecules are crucial for its role in organic synthesis and biochemical research.
Cellular Effects
4-Benzyloxybenzyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes is evident in its use in the preparation of biologically active compounds, such as 4-aryl-3,4-dihydropyrimidine-5-carboxylates . These compounds can modulate cellular activities, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of 4-Benzyloxybenzyl chloride involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation at the benzylic position . These reactions are facilitated by the resonance stabilization provided by the benzene ring, which enhances the compound’s reactivity and effectiveness in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxybenzyl chloride can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro and in vivo studies. 4-Benzyloxybenzyl chloride has a boiling point of 336.71°C and a melting point of 87.42°C . Its stability and degradation rates can influence its effectiveness in biochemical experiments and its impact on cellular processes over time.
Dosage Effects in Animal Models
The effects of 4-Benzyloxybenzyl chloride vary with different dosages in animal models. Studies have shown that the compound’s impact on biological systems can be dose-dependent, with threshold effects observed at specific concentrations. High doses of 4-Benzyloxybenzyl chloride may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for experimental purposes .
Metabolic Pathways
4-Benzyloxybenzyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include its breakdown and conversion into other biologically active molecules. These pathways are essential for understanding the compound’s role in biochemical processes and its effects on metabolic flux and metabolite levels .
Subcellular Localization
4-Benzyloxybenzyl chloride’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns are crucial for its role in biochemical reactions and its impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)benzyl chloride can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of 4-benzyloxybenzyl chloride .
Another method involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. This reaction also proceeds via nucleophilic substitution, yielding 4-benzyloxybenzyl chloride .
Industrial Production Methods
In industrial settings, 4-benzyloxybenzyl chloride is typically produced using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is usually heated to a specific temperature, and the reaction is monitored using analytical techniques such as gas chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride
Major Products Formed
Nucleophilic Substitution: 4-Benzyloxybenzyl alcohol, 4-benzyloxybenzyl amine.
Oxidation: 4-Benzyloxybenzaldehyde, 4-benzyloxybenzoic acid.
Reduction: 4-Benzyloxybenzyl alcohol.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)benzyl chloride has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
4-(Benzyloxy)benzyl chloride can be compared with other similar compounds, such as:
4-Chlorobenzyl chloride: Similar in structure but lacks the benzyloxy group, making it less versatile in certain synthetic applications.
4-Methoxybenzyl chloride: Contains a methoxy group instead of a benzyloxy group, which affects its reactivity and applications.
4-Vinylbenzyl chloride: Contains a vinyl group, making it suitable for polymerization reactions.
The uniqueness of 4-benzyloxybenzyl chloride lies in its benzyloxy group, which provides additional reactivity and versatility in synthetic applications .
Propiedades
IUPAC Name |
1-(chloromethyl)-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQPSKUPEXAQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232449 | |
| Record name | 3-Benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-42-0 | |
| Record name | 4-Benzyloxybenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzyloxybenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BENZYLOXYBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XM7MMW4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-benzyloxybenzyl chloride influence its reactivity compared to similar compounds?
A1: 4-Benzyloxybenzyl chloride exhibits interesting reactivity patterns compared to structurally related compounds like benzyl chloride and benzoyl chloride. The presence of the 4-benzyloxy substituent significantly impacts its behavior in solvolysis reactions. Studies have shown that 4-benzyloxybenzyl chloride reacts via an SN1 mechanism in methanolysis, similar to 4-anisyl chloride, while benzyl chloride follows an SN2 pathway []. This difference in mechanism is attributed to the electron-donating nature of the 4-benzyloxy group, which stabilizes the carbocation intermediate formed during the SN1 process []. Furthermore, comparing the reactivity of 4-benzyloxybenzyl chloride with a series of 4'-substituted derivatives revealed a clear trend: CH3O > 4′-CH3C6H4CH2O > C6H5CH2O > 4′-ClC6H4CH2O > 4′-NO2C6H4CH2O []. This order highlights the influence of electron-donating and withdrawing groups on the rate of solvolysis, emphasizing the importance of substituent effects in determining the reactivity of these benzyl chloride derivatives [].
Q2: What is the impact of solvent composition on the methanolysis rate of 4-benzyloxybenzyl chloride?
A2: The rate of methanolysis of 4-benzyloxybenzyl chloride demonstrates a dependence on the solvent composition, specifically the concentration of methanol []. Research utilizing a mixture of methanol and dioxane revealed that the rate is directly proportional to the methanol concentration, as evidenced by the equation log k = log k0 + n[MeOH] []. Interestingly, the value of 'n', which represents the order of the reaction with respect to methanol, changes depending on the methanol concentration range. Between 97.4% and 8.3% methanol, 'n' is approximately 5, while it decreases to around 3 between 83.3% and 50.0% methanol []. This observation suggests a change in the mechanism or the rate-determining step of the reaction as the solvent composition varies, highlighting the importance of solvent effects in solvolysis reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1265570.png)


